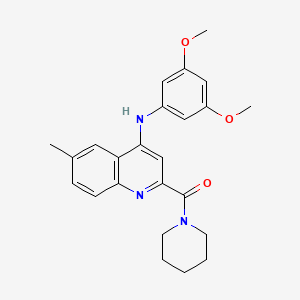
(4-((3,5-Dimethoxyphenyl)amino)-6-methylquinolin-2-yl)(piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-((3,5-Dimethoxyphenyl)amino)-6-methylquinolin-2-yl)(piperidin-1-yl)methanone, commonly known as DMQM, is a synthetic compound that belongs to the class of quinoline-based drugs. DMQM has gained significant attention in the scientific community due to its potential applications in the field of neuroscience, specifically in the treatment of neurodegenerative diseases.
Scientific Research Applications
Synthesis and Characterization
The compound of interest is part of a class of chemicals involved in various synthetic and characterization processes in scientific research. A related compound, synthesized in a two-step procedure, demonstrated potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties, showcasing the therapeutic potential of this chemical class (Bonilla-Castañeda et al., 2022). This highlights the broader applications of such compounds in the development of new therapeutic agents.
Antimicrobial and Antifungal Activity
Synthesized derivatives including the piperidinyl moiety have shown promising antimicrobial activity. For example, a novel series of piperidinyl tetrahydrothieno[2,3-c]isoquinolines exhibited significant activity against various pathogenic bacterial and fungal strains, indicating the potential for these compounds to serve as leads in the development of new antimicrobial and antifungal agents (Zaki et al., 2019).
Antioxidant Properties
The compound and its related derivatives have been investigated for their antioxidant properties. Research into similar compounds has demonstrated significant scavenging capacity against radicals such as DPPH and Nitric oxide (NO), showcasing the antioxidant potential of this class of chemicals. This is crucial for understanding the role of these compounds in mitigating oxidative stress-related diseases (Al-azawi, 2016).
Anticonvulsant Activity
Research has also focused on the development of new anticonvulsants, with N-substituted 1,2,3,4-tetrahydroisoquinolines showing high activity against audiogenic seizures in mice. This suggests the potential application of such compounds in the treatment of epilepsy and other seizure-related disorders (Gitto et al., 2006).
In Vitro Antimicrobial Activity
Moreover, oxime derivatives of 2,4-difluorophenyl(piperidin-4-yl)methanone have exhibited in vitro antibacterial and antifungal activities, further supporting the antimicrobial potential of compounds within this chemical class (Mallesha & Mohana, 2014).
properties
IUPAC Name |
[4-(3,5-dimethoxyanilino)-6-methylquinolin-2-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3/c1-16-7-8-21-20(11-16)22(25-17-12-18(29-2)14-19(13-17)30-3)15-23(26-21)24(28)27-9-5-4-6-10-27/h7-8,11-15H,4-6,9-10H2,1-3H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMKBVKCJLTVCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2NC3=CC(=CC(=C3)OC)OC)C(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((3,5-Dimethoxyphenyl)amino)-6-methylquinolin-2-yl)(piperidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(2-Chloro-6-fluorobenzyl)-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile](/img/structure/B2886290.png)
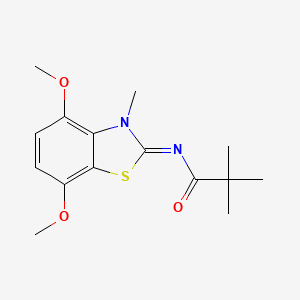



![Hydrazine, [(3,3-difluorocyclobutyl)methyl]-, hydrochloride (1:2)](/img/structure/B2886298.png)
![3-[3-(cyclopropylcarbamoyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2886299.png)
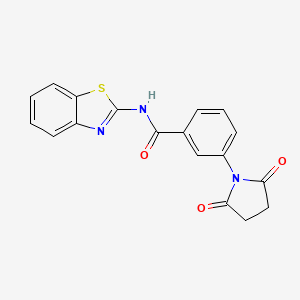
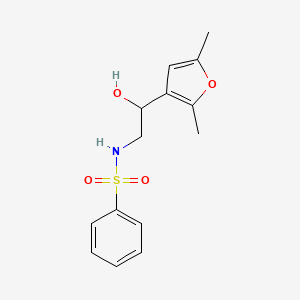


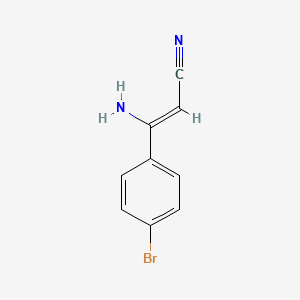

![methyl 4-methyl-3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2886313.png)